2-(Morpholin-2-yl)ethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

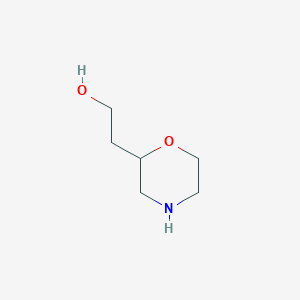

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYVZNGKDTSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927891 | |

| Record name | 2-(Morpholin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132995-76-7 | |

| Record name | 2-(Morpholin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Morpholinyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Morpholine Heterocycles in Contemporary Chemical Research

The nitrogen atom in the morpholine (B109124) ring is basic, allowing it to form salts and engage in hydrogen bonding, which can be crucial for binding to biological targets. mdpi.com Concurrently, the oxygen atom can also act as a hydrogen bond acceptor, further enhancing interactions with receptors and enzymes. mdpi.com This dual character allows morpholine to serve not just as a passive scaffold but as an active component of a pharmacophore, the essential molecular features responsible for a drug's biological activity. sci-hub.se

The versatility of the morpholine ring is evident in the wide array of pharmacological activities exhibited by morpholine-containing compounds. These activities include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net The development of numerous synthetic methodologies has made the morpholine ring a readily accessible building block for chemists. nih.gov This accessibility, combined with its favorable properties, ensures that the morpholine heterocycle will continue to be a focal point of contemporary chemical research for the foreseeable future.

Table 1: Examples of Bioactive Compounds Containing a Morpholine Scaffold

| Compound Name | Therapeutic Area |

| Linezolid | Antibiotic |

| Gefitinib | Anticancer |

| Aprepitant | Antiemetic |

| Reboxetine | Antidepressant |

| Phendimetrazine | Appetite Suppressant |

Importance of 2 Substituted Morpholine Scaffolds in Advanced Organic Synthesis

Novel Synthetic Routes and Reaction Mechanisms

Nucleophilic Attack and Intramolecular Cyclization Pathways

The formation of the morpholine ring often relies on classical bond-forming strategies, including nucleophilic attack and subsequent intramolecular cyclization. A common approach involves the reaction of a primary amine with a dielectrophile. For instance, the synthesis of N-substituted morpholines can be achieved by reacting a primary amine with bis(2-haloethyl) ether.

A prevalent strategy for synthesizing morpholine derivatives involves the intramolecular cyclization of N-tethered alkenols, which can be catalyzed by palladium chloride to yield substituted morpholines in good yields. researchgate.net Another modern approach describes a metal-free, one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. This method uses an inexpensive ammonium (B1175870) persulfate salt to enable the reaction of aziridines with halogenated alcohols, proceeding through an SN2-type ring opening followed by the cyclization of the resulting haloalkoxy amine intermediate. beilstein-journals.org

Similarly, the synthesis of N-substituted morpholin-2-ones, precursors to functionalized morpholines, can be achieved through the reaction of β-amino alcohols with dicyanofumarates. This reaction proceeds via an addition-elimination-lactonization pathway to selectively form the six-membered ring. researchgate.net The synthesis of 2-(morpholin-4-yl)ethanol, an isomer of the title compound, is typically achieved through the nucleophilic substitution reaction of morpholine with 2-bromoethanol (B42945) or by reacting morpholine with ethyl chloroacetate (B1199739) followed by reduction. guidechem.comresearchgate.net

Table 1: Selected Intramolecular Cyclization Strategies for Morpholine Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| N-Tethered Alkenols | Palladium Chloride | Substituted Morpholines | researchgate.net |

| Aziridines, Halogenated Alcohols | Ammonium Persulfate | 2-Substituted Morpholines | beilstein-journals.org |

| β-Amino Alcohols, Dicyanofumarates | - | Morpholin-2-ones | researchgate.net |

Mannich Reactions and Multi-component Syntheses

Mannich reactions and multi-component reactions (MCRs) represent highly efficient pathways for the synthesis of complex molecules from simple precursors in a single step. The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde, and a primary or secondary amine like morpholine, leading to aminoalkylation. nih.govresearchgate.net These reactions are fundamental in generating a wide array of Mannich bases with potential applications in medicinal chemistry. jocpr.com

Multi-component reactions are atom-efficient transformations that are increasingly employed for creating molecular diversity. Several MCRs utilize morpholine as a key building block. For example, a one-pot, multi-component reaction involving morpholine, an aldehyde, and an active methylene (B1212753) compound can be used to synthesize various heterocyclic systems. tandfonline.com Another example is the Gewald thiophene (B33073) synthesis, where morpholine can be used as a catalyst for the reaction between a ketone, an activated nitrile, and elemental sulfur to produce highly substituted 2-aminothiophenes. tandfonline.com

Table 2: Examples of Multi-component Reactions Involving Morpholine

| Reaction Type | Components | Catalyst | Product | Reference |

|---|---|---|---|---|

| Mannich Reaction | Isovanillin, Morpholine, Formaldehyde (B43269) | - | Heterocyclic chalcone (B49325) analogues | nih.gov |

| Pyrrolidinon-3-olate Synthesis | Morpholine, Dimethyl acetylenedicarboxylate, Aldehyde, 2-Aminobenzothiazole | Co3O4@SiO2 | Morpholin-4-ium-pyrrol-3-olate derivatives | tandfonline.com |

Functionalization of the Morpholine Ring at Various Positions

Introducing substituents at various positions of the morpholine ring is crucial for tuning the properties of the final compound. Methodologies have been developed for functionalization at the nitrogen atom as well as at different carbon atoms of the ring.

N-4 Functionalization: The nitrogen atom of the morpholine ring is a common site for derivatization. Standard reactions include alkylation and acylation. For example, reacting morpholine with ethyl chloroacetate yields morpholin-N-ethyl acetate, which can be further derivatized. researchgate.netresearchgate.net

C-3 Functionalization: Asymmetric synthesis of C3-substituted morpholin-2-ones can be achieved through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence. acs.org This provides access to key intermediates for biologically active molecules.

C-2 Functionalization: Methodologies for derivatization at the 2-position have been developed, for instance, by using a carboxylate functionality as a radical source in a visible light-promoted decarboxylative Giese-type reaction. acs.org

Di- and Tri-substitution: More complex substitution patterns can be achieved through various strategies. A palladium-catalyzed carboamination reaction has been used for a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. taltech.ee The synthesis of 2,5- and 2,6-disubstituted as well as 2,3,5- and 2,5,6-trisubstituted morpholines has been achieved with good to excellent diastereoselectivities. researchgate.net

Green Chemistry Approaches in Morpholine Synthesis (e.g., Solvent-Free, Photocatalytic)

In line with the principles of green chemistry, recent synthetic methodologies have focused on reducing environmental impact by using safer reagents, minimizing waste, and employing energy-efficient processes.

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for morpholine synthesis. These methods often proceed under mild conditions and allow for the construction of complex morpholine scaffolds from simple starting materials. figshare.comacs.orguclouvain.be For instance, a photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents enables a scalable synthesis of substituted morpholines under continuous flow conditions. researchgate.netnih.gov

Solvent-Free and Alternative Reagents: Efforts have been made to replace hazardous solvents and reagents. N-formylmorpholine has been investigated as a green, non-toxic, and stable solvent for the synthesis of heterocyclic compounds. ajgreenchem.comajgreenchem.com A significant green advancement is the use of ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines. This two-step, redox-neutral protocol uses inexpensive reagents and avoids the use of hazardous materials like chloroacetyl chloride. chemrxiv.orgacs.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Morpholines

| Approach | Reagents/Conditions | Advantages | Disadvantages of Traditional Method | Reference |

|---|---|---|---|---|

| Traditional Annulation | 1,2-amino alcohols, Chloroacetyl chloride, Hydride reduction | - | Multi-step, hazardous reagents, waste generation | chemrxiv.org |

| Green Annulation | 1,2-amino alcohols, Ethylene sulfate, tBuOK | Fewer steps, redox-neutral, inexpensive and safer reagents | - | chemrxiv.orgacs.org |

| Traditional Synthesis | Often requires harsh conditions, stoichiometric reagents | - | High energy consumption, poor atom economy | figshare.comacs.org |

| Photocatalytic Synthesis | Readily available starting materials, visible light, photocatalyst | Mild conditions, high stereoselectivity, access to diverse substitution patterns | - | figshare.comacs.orguclouvain.benih.gov |

Methodologies for Derivatization and Functional Group Introduction

The derivatization of this compound and its isomers is key to creating libraries of compounds for various applications. The primary alcohol and the tertiary amine functionalities are common handles for introducing new functional groups.

The hydroxyl group of 2-(morpholin-4-yl)ethanol can be esterified to prepare prodrugs. guidechem.comchemicalbook.com It can also serve as a nucleophile in reactions to form ethers. For example, it has been reacted with other molecules to create complex structures with potential biological activity. researchgate.net

The morpholine nitrogen allows for a variety of transformations. A new series of 1,2,4-triazole (B32235) derivatives was synthesized starting from morpholin-N-ethyl acetate, which was converted to a hydrazide and then cyclized. The resulting triazole-thiol was further functionalized via Mannich-type reactions with formaldehyde and various secondary amines. researchgate.netresearchgate.net The synthesis of complex quinoline (B57606) derivatives has also been achieved by coupling a bromoalkyl-substituted quinoline with morpholine. researchgate.net

Table 4: Selected Derivatization Reactions

| Starting Compound | Reagents | Functional Group Introduced/Modification | Resulting Compound Type | Reference |

|---|---|---|---|---|

| Morpholin-N-ethyl acetate | Hydrazine Hydrate, then Ammonium Thiocyanate, then NaOH | Conversion to a triazole-thiol ring | 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | researchgate.netresearchgate.net |

| 4-(2-Hydroxyethyl)morpholine | Naproxen (activated) | Ester linkage | Ester prodrug of naproxen | guidechem.comchemicalbook.com |

Medicinal Chemistry and Biological Investigations of 2 Morpholin 2 Yl Ethanol Derivatives

Structure-Activity Relationship (SAR) Studies in Drug Design

The biological activity of 2-(Morpholin-2-yl)ethanol derivatives can be significantly influenced by the nature and position of substituents on both the morpholine (B109124) ring and the ethanol (B145695) side chain. nih.gov Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how these structural modifications impact the therapeutic efficacy of a compound. researchgate.net By systematically altering the chemical structure, researchers can identify the key molecular features responsible for a desired biological effect, leading to the design of more potent and selective drug candidates. nih.govresearchgate.net

Impact of Substitution Patterns on Biological Efficacy

The substitution pattern on the morpholine ring and associated structures plays a critical role in determining the biological efficacy of this compound derivatives. For instance, in the context of anticancer agents, the nature and position of substituents on linked aromatic rings can dramatically alter cytotoxicity.

In a series of morpholine-substituted quinazoline (B50416) derivatives, it was observed that the presence and position of electron-withdrawing or electron-donating groups on a phenyl ring attached to the quinazoline core significantly influenced their anticancer activity. nih.gov For example, compound AK-10, which features a morpholine substituent, demonstrated potent cytotoxic activity against MCF-7 (human breast adenocarcinoma) and SHSY-5Y (human neuroblastoma) cell lines with IC₅₀ values of 3.15 ± 0.23 μM and 3.36 ± 0.29 μM, respectively. nih.gov In contrast, other analogues with different substitution patterns on the phenyl ring showed varied and often lower activity, highlighting the sensitivity of the biological response to these structural changes. nih.gov

Similarly, in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, the replacement of a morpholine group with other moieties significantly impacts inhibitory activity across different PI3K isoforms. nih.gov For example, substituting a morpholine ring in the potent PI3K inhibitor ZSTK474 with a piperazine (B1678402) group resulted in a substantial reduction in activity. nih.gov However, N-acetylation of the piperazine restored the inhibitory profile, indicating that the electronic and steric properties of the substituent at this position are crucial for maintaining potent inhibition. nih.gov Furthermore, analogues with pendant hydroxyl or methoxy (B1213986) groups that mimic the oxygen of the morpholine ring were well-tolerated and maintained a PI3K inhibition profile similar to the parent compound. nih.gov Conversely, the introduction of amino substituents led to a significant decrease in inhibition, which could be partially recovered upon acetylation. nih.gov

These findings underscore the importance of systematic exploration of substitution patterns to optimize the biological efficacy of morpholine-containing compounds. The electronic nature, steric bulk, and hydrogen-bonding capacity of substituents can all modulate the interaction of the molecule with its biological target, thereby influencing its therapeutic potential.

Pharmacokinetic and Pharmacodynamic Modulation by the Morpholine Moiety

The morpholine ring is frequently incorporated into drug candidates to favorably modulate their pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govnih.gov Its presence can significantly influence a molecule's solubility, permeability, metabolic stability, and target engagement. acs.orgnih.gov

One of the key advantages of the morpholine moiety is its ability to improve the physicochemical properties of a compound. acs.orgnih.gov The weak basicity of the nitrogen atom and the presence of the oxygen atom give the morpholine ring a pKa value that is often close to physiological pH. nih.gov This can enhance aqueous solubility and improve absorption and distribution within the body. nih.gov For central nervous system (CNS) active agents, the morpholine ring's balanced lipophilic-hydrophilic character can improve permeability across the blood-brain barrier (BBB). acs.orgnih.gov

The metabolic stability of a drug is another critical factor, and the morpholine ring can influence this aspect as well. While generally considered a stable heterocycle, the metabolic fate of the morpholine ring can be influenced by its chemical environment within the molecule. nih.gov Understanding these metabolic pathways is essential for designing drug candidates with improved in vivo performance. nih.gov

Exploration of Bioactive Morpholine-Containing Compounds

Derivatives of this compound have been investigated for a wide range of biological activities, demonstrating the versatility of this chemical scaffold. nih.gove3s-conferences.org Researchers have explored their potential as antitumor, central nervous system active, and antimicrobial agents.

Antitumor and Anticancer Activity

The morpholine scaffold is a key component in numerous compounds developed for their antitumor and anticancer properties. researchgate.netnih.gov The incorporation of a morpholine ring can enhance the potency and selectivity of these agents. researchgate.net

A variety of morpholine-containing derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, certain 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives have been synthesized and evaluated for their anti-proliferative effects. sciforum.net In these studies, compounds with specific substitutions on the benzophenone (B1666685) moiety showed potent activity against both murine (DLA and EAC) and human (MCF-7 and A549) cancer cell lines. sciforum.net Notably, the presence of a bromo group at the ortho position or a methyl group at the para position on a benzophenone ring was found to be important for significant anti-mitogenic activity. sciforum.net

The table below summarizes the in vitro anticancer activity of selected morpholine derivatives against various cancer cell lines, with activity measured by their IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: In Vitro Anticancer Activity of Selected Morpholine Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 8b | DLA | 7.1 ± 0.8 |

| EAC | 7.0 ± 0.7 | |

| MCF-7 | 10.1 ± 0.6 | |

| A549 | 11.2 ± 0.9 | |

| 8f | DLA | 9.1 ± 0.8 |

| EAC | 8.6 ± 1.8 | |

| MCF-7 | 13.1 ± 1.1 | |

| AK-3 | A549 | 10.38 ± 0.27 |

| MCF-7 | 6.44 ± 0.29 | |

| SHSY-5Y | 9.54 ± 0.15 | |

| AK-10 | A549 | 8.55 ± 0.67 |

| MCF-7 | 3.15 ± 0.23 | |

| SHSY-5Y | 3.36 ± 0.29 |

These studies highlight the potential of morpholine-containing compounds as a promising class of anticancer agents. Further investigation into their mechanisms of action and structure-activity relationships is ongoing to develop more effective and targeted cancer therapies. nih.govnih.gov

Central Nervous System (CNS) Active Agents (e.g., Dopamine (B1211576) Receptor Antagonists)

The unique physicochemical properties of the morpholine ring make it a valuable component in the design of drugs targeting the central nervous system (CNS). acs.orgnih.gov Its ability to improve solubility and blood-brain barrier permeability is particularly advantageous for CNS-active agents. nih.gov

Morpholine derivatives have been successfully developed as ligands for various CNS targets, including dopamine receptors. nih.gov For example, a series of novel morpholine derivatives have been identified as selective dopamine D3 receptor antagonists. nih.gov These compounds have been evaluated for their in vitro profile and pharmacokinetic properties. nih.gov

Furthermore, research has focused on the synthesis of 2,4-disubstituted morpholines and 1,4-oxazepanes with selectivity for the dopamine D4 receptor. nih.gov These selective ligands are of interest as potential antipsychotics with a reduced risk of extrapyramidal side effects. nih.gov 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been employed to better understand the relationship between the chemical structure of these compounds and their biological activity. nih.gov These analyses have identified key structural features, such as the substitution patterns on the benzene (B151609) rings and the nature of the aliphatic amine within the morpholine or oxazepane ring, that are important for affinity to the D4 receptor. nih.gov

The development of morpholine-containing compounds as CNS agents extends beyond dopamine receptor antagonism. They are also being investigated for their potential in treating neurodegenerative diseases by targeting enzymes such as cholinesterases and monoamine oxidases. tandfonline.comresearchgate.net The adaptability of the morpholine scaffold allows for structural modifications to enhance potency, selectivity, and pharmacokinetic profiles, making it a promising platform for the discovery of new CNS therapies. tandfonline.com

Antimicrobial and Antifungal Potential

Morpholine and its derivatives have demonstrated significant potential as antimicrobial and antifungal agents. nih.gove3s-conferences.org The morpholine ring is a key structural feature in several antifungal drugs and serves as a scaffold for the development of new antimicrobial compounds. nih.gov

In the realm of antifungal agents, morpholine derivatives often target enzymes involved in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. nih.gov For example, morpholine antifungals like fenpropimorph (B1672530) and amorolfine (B1665469) act on sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov The development of novel sila-morpholine analogues, where a silicon atom is incorporated into the structure, has led to compounds with potent and broad-spectrum antifungal activity. nih.gov One such compound, a sila fenpropimorph analogue, exhibited better antifungal activity than fluconazole, fenpropimorph, and fenpropidin (B1672529) against a range of human pathogenic fungi. nih.gov

The antimicrobial activity of morpholine derivatives has also been explored against various bacterial strains. core.ac.uk Studies have shown that certain novel piperazine and morpholine derivatives exhibit high inhibitory action against a broad spectrum of bacteria. core.ac.uk The effectiveness of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. core.ac.uk

The table below presents the minimum inhibitory concentration (MIC) values for selected morpholine derivatives against various fungal pathogens, illustrating their antifungal potential.

Table 2: In Vitro Antifungal Activity of a Sila-Morpholine Analogue (Compound 24)

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans ATCC 24433 | 0.5 |

| Candida albicans ATCC 10231 | 1 |

| Candida glabrata NCYC 388 | 1 |

| Candida tropicalis ATCC 750 | 2 |

| Cryptococcus neoformans ATCC 34664 | 0.25 |

| Aspergillus niger ATCC 10578 | 4 |

The promising antimicrobial and antifungal activities of morpholine derivatives, coupled with their favorable physicochemical properties, make them an important area of research in the ongoing effort to combat infectious diseases and overcome antimicrobial resistance.

Anti-inflammatory and Immunomodulating Properties

Derivatives incorporating the morpholine scaffold have demonstrated notable anti-inflammatory activities. The introduction of a morpholine Mannich base substituent to asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) has been shown to increase the anti-inflammatory activity of the parent compounds. japsonline.com This enhancement is attributed to the larger structure of the resulting compound, which may facilitate easier interaction with the larger active site of cyclooxygenase-2 (COX-2). japsonline.com For instance, ibuprofen-containing morpholine Mannich base substituents have exhibited higher anti-inflammatory activity than diclofenac. japsonline.com

Studies on specific derivatives, such as CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester, have been pursued to develop potential anti-inflammatory agents with improved aqueous solubility and metabolic stability. researchgate.net Research has also explored the anti-inflammatory potential of compounds like ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which was evaluated for its ability to inhibit the COX-2 enzyme. mdpi.com The COX-2 enzyme is crucial in converting arachidonic acid into various inflammatory mediators, including prostaglandins (B1171923) and interleukins. mdpi.com The inhibition of this enzyme is a key mechanism for reducing inflammation. mdpi.com Furthermore, investigations into the anti-inflammatory activities of ethanol extracts from traditional remedies, such as the Dan-Lou prescription, have been conducted to understand their pharmacological mechanisms, which involve modulating cytokines, chemokines, and acute phase proteins in response to inflammatory stimuli. researchgate.net

Enzyme Inhibition Studies (e.g., Urease, mTOR, Squalene (B77637) Synthase)

The this compound scaffold and its derivatives have been extensively studied as inhibitors of various enzymes critical to pathological processes.

Urease Inhibition

Urease is a metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046) and is a significant virulence factor in infections caused by bacteria like Helicobacter pylori. nih.govnih.gov Its inhibition is a key therapeutic strategy against such infections. nih.gov Numerous studies have demonstrated that morpholine derivatives exhibit potent urease inhibitory activity. For example, a series of newly synthesized morpholine derivatives containing an azole nucleus showed moderate-to-good urease inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov One of the most potent compounds identified was a 1,3-thiazole derivative with an IC₅₀ value of 2.37 ± 0.19 μM. nih.gov

In another study, morpholine-thiophene hybrid thiosemicarbazones were designed and synthesized to target the urease enzyme. nih.gov The majority of these compounds were found to be more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ = 22.31 ± 0.03 µM). nih.gov The leading inhibitor from this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, displayed an IC₅₀ value of 3.80 ± 1.9 µM and exhibited an uncompetitive mode of inhibition. nih.govresearchgate.net

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 1,3-Thiazole Derivative (Compound 10) | 2.37 ± 0.19 | nih.gov |

| 2c (Imidazo[2,1-b]thiazole scaffold) | 2.94 ± 0.05 | researchgate.net |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | 3.80 ± 1.9 | nih.govresearchgate.net |

| 2-[(6-morpholin-4-ylpyridin-3-yl)amino]-N'-(4-oxo-3-phenyl-1,3-thiazolidin-2-lidene)acetohydrazide (7) | 4.46 ± 0.22 | researchgate.net |

| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) | 4.94 ± 2.7 | nih.gov |

| Compound 3 | 13.23 ± 2.25 | nih.gov |

| Thiourea (Standard) | 22.31 ± 0.03 | nih.gov |

mTOR Inhibition

The mechanistic target of rapamycin (B549165) (mTOR) is a kinase that plays a central role in regulating cell growth, proliferation, and survival, making it a key target in cancer therapy. researchgate.nethud.ac.uknih.gov Morpholine-containing pyrazolopyrimidines are known to be potent and selective ATP-competitive inhibitors of mTOR. researchgate.net The morpholine moiety is crucial for binding to the hinge region of mTOR. hud.ac.uk

Significant improvements in selectivity for mTOR over phosphoinositide 3-kinases (PI3Ks) have been achieved by replacing the simple morpholine ring with bridged or chiral morpholines. researchgate.netresearcher.life This modification led to compounds with subnanomolar mTOR IC₅₀ values and up to 26,000-fold selectivity versus PI3Kα. researchgate.net Molecular modeling suggests this profound selectivity arises from a single amino acid difference between PI3K and mTOR, which creates a deeper pocket in mTOR that can accommodate the bulkier bridged morpholines. researchgate.netresearcher.life For instance, PQR620, a novel brain-penetrable mTORC1/2 inhibitor, showed excellent selectivity for mTOR over PI3Ks and effectively inhibited cancer cell growth. researchgate.net

Squalene Synthase Inhibition

Squalene synthase is an enzyme in the cholesterol biosynthesis pathway that catalyzes the first committed step toward cholesterol formation. nih.govresearchgate.net Inhibition of this enzyme is a therapeutic strategy for lowering low-density lipoprotein (LDL) cholesterol. nih.gov While specific studies focusing on this compound derivatives as squalene synthase inhibitors are not extensively detailed in the provided context, the development of inhibitors for enzymes in the cholesterol synthesis pathway is an active area of research. nih.govresearchgate.net These inhibitors work by inducing hepatic LDL receptors, similar to statins, but act downstream of HMG-CoA reductase. nih.gov

Prodrug Strategies Incorporating this compound Scaffolds

The prodrug approach is a widely used strategy in medicinal chemistry to overcome limitations of drug candidates, such as poor solubility, low bioavailability, and rapid metabolism. mdpi.comnih.gov A prodrug is an inactive compound that is converted into an active drug in vivo. mdpi.comnih.gov

The 2-(morpholin-4-yl)ethanol moiety can be incorporated into a parent drug molecule to create an ester prodrug. This strategy is exemplified by its use in preparing an ester prodrug of naproxen. The morpholino group can enhance water solubility and modulate pharmacokinetic properties. nih.gov For example, the design of prodrugs containing amino-esters and morpholine analogues has been explored for compounds with high lipophilicity to improve their aqueous solubility. nih.gov

Esterification to create prodrugs is a common method. For instance, a stearoyl-gemcitabine prodrug was synthesized to be encapsulated within micelles for sustained anti-tumor effects, addressing the short half-life of the parent drug. nih.gov Similarly, long-acting prodrug strategies often involve conjugating fatty acyl promoieties to optimize lipophilicity for better encapsulation in polymeric drug carriers. nih.gov The core principle is to attach a promoiety, such as the this compound scaffold, which is later cleaved by enzymes (e.g., esterases) or through chemical means in the body to release the active parent drug. mdpi.com

Mechanisms of Biological Action at a Molecular Level

Understanding the biological action of this compound derivatives requires examining their interactions at the molecular level, including how they bind to receptors and interact with the active sites of enzymes.

Ligand-Receptor Interactions and Binding Affinity

The interaction between a drug molecule (ligand) and its biological target (receptor) is fundamental to its therapeutic effect. For derivatives of this compound, these interactions are critical to their activity as enzyme inhibitors or receptor modulators.

In the context of mTOR inhibition, the morpholine ring of pyrazolopyrimidine inhibitors is known to form important interactions within the ATP-binding site. hud.ac.uk Specifically, it interacts with residues in the hinge region of the mTOR kinase domain. hud.ac.uk The binding affinity and selectivity of these inhibitors are highly dependent on the substitutions on the morpholine ring. The use of bridged morpholines creates a more constrained conformation that fits snugly into a deeper pocket present in mTOR but not in the closely related PI3K enzymes, thus enhancing binding affinity and selectivity. researchgate.netresearcher.life

Studies on nicotinic acetylcholine (B1216132) receptors (nAChRs) have also highlighted the role of morpholine-containing ligands. Ligands such as cytisine (B100878) and lobeline (B1674988) can act as functional antagonists at nAChRs, influencing ethanol intake. nih.gov Their interaction with these receptors, particularly subtypes like α4β2, is thought to mediate their behavioral effects. nih.gov The conformation of a ligand can be altered by its environment, which in turn affects its interaction with the receptor. nih.gov

Enzyme Active Site Interactions

The inhibitory effect of this compound derivatives on enzymes like urease and mTOR is a direct result of their specific interactions with amino acid residues within the enzyme's active site.

For urease inhibitors, molecular docking studies have provided insights into these interactions. nih.govresearchgate.net The morpholine-thiophene hybrid thiosemicarbazone, compound 5g, showed a strong affinity for the urease active site. nih.govresearchgate.net The binding is stabilized by a network of interactions with key amino acid residues and the nickel ions present in the active site of the urease enzyme. researchgate.net Enzyme kinetics studies revealed that some morpholine derivatives act as competitive inhibitors, directly competing with the substrate (urea) for binding to the active site. researchgate.net

In the case of mTOR inhibitors, the morpholine group typically forms hydrogen bonds with the hinge region of the kinase. researchgate.nethud.ac.uk Computational studies have shown that the enhanced selectivity of bridged morpholine derivatives is due to steric clashes that would occur in the narrower active site of PI3K, whereas the deeper pocket of mTOR can comfortably accommodate them. researchgate.net This precise fit into the active site is crucial for the high potency and selectivity of these inhibitors. researchgate.netresearcher.life

Catalytic Applications and Ligand Chemistry of Morpholine Derivatives

Morpholine (B109124) Derivatives as Ligands in Metal-Catalyzed Reactions

The presence of both a secondary amine and a hydroxyl group in "2-(Morpholin-2-yl)ethanol" makes it an attractive candidate for a bidentate ligand in metal-catalyzed reactions. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that can influence the metal's electronic properties and steric environment, thereby impacting its catalytic activity and selectivity.

Chiral morpholine derivatives are of significant interest in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The inherent chirality of "this compound" makes it a promising scaffold for the development of new chiral ligands. Although direct catalytic applications of "this compound" are not extensively documented in the reviewed literature, the principles of asymmetric catalysis using chiral amino alcohol ligands are well-established.

The enantioselective synthesis of chiral morpholines themselves has been a subject of considerable research, as these compounds can serve as precursors to more complex chiral ligands and catalysts. For instance, an efficient method for the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has been developed, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) rsc.org. Similarly, a tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation has been employed for the enantioselective synthesis of 3-substituted morpholines ubc.ca. These synthetic advancements provide access to a range of chiral morpholine-based building blocks that can be further elaborated into ligands for asymmetric transformations.

The following table summarizes representative examples of enantioselective transformations to synthesize chiral morpholine derivatives, which could be analogous to the application of chiral ligands derived from "this compound".

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Bisphosphine-Rhodium Catalyst | Unsaturated Morpholines | 2-Substituted Chiral Morpholines | Up to 99% | rsc.org |

| Tandem Hydroamination/ATH | Aminoalkynes | 3-Substituted Chiral Morpholines | >95% | ubc.ca |

| Organocatalytic Chlorocycloetherification | Alkenols | 2,2-Disubstituted Morpholines | Excellent | rsc.org |

While specific examples detailing the use of "this compound" as a ligand for catalytic C-O and C-N bond formation are scarce in the available literature, the structural motif of amino alcohols is known to be effective in promoting such reactions. For instance, palladium-catalyzed carboamination reactions have been utilized in the synthesis of substituted morpholines from enantiomerically pure amino alcohols nih.gov. This suggests that a metal complex of "this compound" could potentially catalyze similar intramolecular or intermolecular C-N bond forming reactions.

The formation of the morpholine ring itself often involves the creation of a C-N or C-O bond. For example, the synthesis of morpholin-2-one (B1368128) derivatives can be achieved through the reaction of β-amino alcohols with dicyanofumarates, proceeding via an addition-elimination-lactonization pathway nih.gov. Furthermore, metal-free, one-pot syntheses of substituted morpholines from aziridines and halogenated alcohols have been developed, which involve an SN2-type ring opening followed by cyclization beilstein-journals.org. These synthetic strategies underscore the reactivity of the amino and alcohol functionalities inherent in the "this compound" structure, which could be harnessed in a catalytic context.

Organocatalysis Utilizing Morpholine Moieties

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The morpholine scaffold has been explored in this context, particularly in aminocatalysis, where the nitrogen atom plays a key catalytic role.

"this compound" is a chiral secondary amino alcohol, a class of compounds known to be effective organocatalysts. The secondary amine can participate in enamine or iminium ion catalysis, while the hydroxyl group can engage in hydrogen bonding interactions to activate substrates and control stereochemistry.

However, studies have shown that enamines derived from morpholine are generally less reactive than those derived from pyrrolidine (B122466) or piperidine (B6355638) frontiersin.orgnih.gov. This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring, which decreases the nucleophilicity of the enamine, and the pronounced pyramidalization of the nitrogen atom frontiersin.orgnih.gov.

Despite this inherent lower reactivity, researchers have successfully designed highly efficient morpholine-based organocatalysts. For example, new β-morpholine amino acids have been synthesized and demonstrated to be effective catalysts in the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and high diastereo- and enantioselectivity frontiersin.orgnih.gov. These catalysts highlight that with appropriate structural modifications, the morpholine scaffold can be a viable framework for potent organocatalysts.

The following table presents data on the performance of a morpholine-based organocatalyst in a Michael addition reaction, illustrating the potential of this scaffold in aminocatalysis.

| Catalyst | Reaction Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| β-Morpholine Amino Acid | Michael Addition | Aldehydes and Nitroolefins | 90:10 to 99:1 | 70% to 99% | frontiersin.orgnih.gov |

Weak interaction catalysis, which relies on non-covalent interactions such as hydrogen bonding to achieve catalysis and stereocontrol, is another area where morpholine derivatives like "this compound" could be impactful. The hydroxyl group of "this compound" can act as a hydrogen bond donor, activating electrophiles and organizing the transition state assembly to favor the formation of a specific stereoisomer. Chiral 1,2-amino alcohols are recognized as valuable bifunctional organocatalysts due to the presence of both a Brønsted basic site (the amine) and a Brønsted acidic/hydrogen-bond donating site (the alcohol) researchgate.net.

Computational and Spectroscopic Investigations of 2 Morpholin 2 Yl Ethanol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-(Morpholin-2-yl)ethanol are based on the known chemical shifts of the morpholine (B109124) ring and the influence of the 2-hydroxyethyl substituent at the C-2 position.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine ring and the ethanol (B145695) side chain. The morpholine ring protons typically appear as complex multiplets due to spin-spin coupling. In this compound, the protons on carbons adjacent to the oxygen atom (H-3 and H-5) are expected to resonate at a higher chemical shift (downfield) compared to the protons on the carbon adjacent to both the nitrogen and the substituted carbon (H-6). The C-2 proton will be further shifted downfield due to the presence of two electron-withdrawing groups (oxygen and the ethanol side-chain). The protons of the ethanol side chain will appear as distinct multiplets, with the methylene (B1212753) group attached to the hydroxyl group showing a characteristic downfield shift.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, six distinct signals are predicted for the carbon atoms of the morpholine ring and the ethanol side chain. The carbons of the morpholine ring adjacent to the oxygen atom (C-3 and C-5) are expected to have a higher chemical shift compared to the carbon atom adjacent to the nitrogen (C-6). The substituted carbon (C-2) will be the most downfield of the ring carbons. The two carbons of the ethanol side chain will also show distinct signals.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 3.8 - 4.0 | m |

| H-3ax, H-5ax | 3.4 - 3.6 | m |

| H-3eq, H-5eq | 3.9 - 4.1 | m |

| H-6ax | 2.5 - 2.7 | m |

| H-6eq | 2.9 - 3.1 | m |

| -CH₂- (ethanol) | 3.6 - 3.8 | m |

| -CH₂- (ethanol) | 1.6 - 1.8 | m |

| -OH | Variable | br s |

| -NH | Variable | br s |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 78 |

| C-3, C-5 | 67 - 70 |

| C-6 | 45 - 48 |

| -CH₂- (ethanol) | 60 - 63 |

| -CH₂- (ethanol) | 35 - 38 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. 'm' denotes multiplet, and 'br s' denotes a broad singlet.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions. The predicted mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (131.17 g/mol ). The fragmentation pattern is expected to be influenced by the presence of the morpholine ring and the ethanol side chain.

Expected Fragmentation Pattern:

The primary fragmentation pathways would likely involve the loss of the hydroxyl group, the ethanol side chain, or cleavage of the morpholine ring. Key fragments would include the morpholin-2-ylmethyl cation and various smaller fragments resulting from the breakdown of the morpholine ring.

Predicted Mass Spectrometry Data for this compound:

| Fragment Ion (m/z) | Possible Structure/Loss |

| 131 | Molecular Ion [M]⁺ |

| 114 | [M - OH]⁺ |

| 100 | [M - CH₂OH]⁺ |

| 86 | [M - CH₂CH₂OH]⁺ or Morpholine ring fragment |

| 57 | Morpholine ring fragment |

| 45 | [CH₂CH₂OH]⁺ |

| 31 | [CH₂OH]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound is predicted to show characteristic absorption bands for the functional groups present, namely the O-H, N-H, C-H, C-O, and C-N bonds.

Expected IR Absorption Bands:

A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine in the morpholine ring is expected to appear in a similar region, around 3300-3500 cm⁻¹. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range. The C-O stretching vibrations of the ether in the morpholine ring and the alcohol group will appear in the fingerprint region, between 1000-1300 cm⁻¹.

Predicted IR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-O Stretch (Ether & Alcohol) | 1000 - 1300 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

Future Research Directions and Perspectives

Development of Novel Therapeutic Agents with Enhanced Profiles

The morpholine (B109124) ring is a well-established component in numerous approved drugs, and the 2-(morpholin-2-yl)ethanol framework continues to be a fertile ground for the discovery of new therapeutic agents. e3s-conferences.orgnih.gov Future research is increasingly focused on leveraging this scaffold to design next-generation drugs with enhanced biological activity, improved selectivity, and better safety profiles. e3s-conferences.org The demand for novel treatments for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, drives this research forward. e3s-conferences.orgtandfonline.com

A primary avenue of future work lies in the systematic exploration of Structure-Activity Relationships (SAR). nih.govdrugdesign.org SAR studies are crucial for understanding how specific structural modifications to the this compound core influence biological activity. e3s-conferences.orgnih.gov By strategically altering substituents on the morpholine ring and the ethanol (B145695) side chain, researchers can fine-tune the molecule's interaction with biological targets, such as enzymes or receptors. nih.govtandfonline.com This allows for the optimization of lead compounds to maximize therapeutic effects while minimizing off-target interactions. For instance, in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine derivatives are being investigated for their ability to inhibit key enzymes such as cholinesterases and monoamine oxidases. tandfonline.comnih.gov Future studies will aim to create multi-target agents that can address the complex pathology of these conditions simultaneously. tandfonline.com

Furthermore, the development of morpholine-based hybrids, where the this compound scaffold is combined with other pharmacologically active moieties, represents a promising strategy. tandfonline.com This approach can lead to compounds with novel mechanisms of action or synergistic therapeutic effects. The versatility of the morpholine nitrogen atom allows for its incorporation into a wide variety of molecular frameworks, enabling the creation of diverse chemical libraries for high-throughput screening and biological evaluation. tandfonline.comresearchgate.net

Table 1: Potential Therapeutic Applications of Morpholine Scaffolds

| Therapeutic Area | Target/Mechanism | Future Direction |

| Neurodegenerative Diseases | Inhibition of AChE, BuChE, MAO-A, MAO-B | Design of multi-target ligands, BBB penetration optimization |

| Oncology | PI3K/AKT/mTOR pathway inhibition, Kinase inhibition | Development of selective inhibitors, Combination therapies |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral agents | Overcoming drug resistance, Broad-spectrum agents |

| Inflammatory Diseases | Anti-inflammatory pathways | Development of potent and selective anti-inflammatory agents |

Advanced Catalytic Systems and Methodologies for Sustainable Synthesis

While the this compound scaffold holds immense promise, its synthesis has traditionally involved multi-step processes that are often inefficient and generate significant waste. chemrxiv.org A major focus of future research is therefore the development of advanced catalytic systems and green synthetic methodologies to produce these compounds in a more sustainable and cost-effective manner. chemrxiv.orgchemrxiv.org

Transition metal catalysis is another area poised for significant advancement. semanticscholar.orgresearchgate.net Catalysts based on copper, palladium, rhodium, and other metals have been shown to be effective in constructing the morpholine ring, often with high degrees of stereoselectivity. researchgate.netresearchgate.net Enantioselective synthesis is particularly important for producing therapeutic agents, as different enantiomers of a chiral drug can have vastly different biological activities. Organocatalysis has also emerged as a powerful tool, with morpholine-based catalysts themselves being used to drive stereoselective reactions. nih.govfrontiersin.org The development of novel, highly efficient, and recyclable catalysts will be a key objective, aiming to minimize catalyst loading and simplify product purification. scispace.com Research into C-H functionalization, which allows for the direct modification of the morpholine scaffold without the need for pre-functionalized starting materials, also represents a frontier in synthetic efficiency. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Morpholine Derivatives

| Methodology | Key Features | Advantages | Future Research Focus |

| Classical Synthesis | Multi-step, uses chloroacetyl chloride, hydride reduction | Well-established | N/A (being replaced) |

| Green Synthesis | One/two-step, redox-neutral, uses ethylene (B1197577) sulfate (B86663) | Reduced waste, safer reagents, high yield | Scale-up, broader substrate applicability |

| Transition Metal Catalysis | Use of Cu, Pd, Rh catalysts, stereoselective | High efficiency, control over stereochemistry | Catalyst recyclability, lower catalyst loading |

| Organocatalysis | Metal-free, uses small organic molecules | Avoids metal contamination, enantioselectivity | Development of more efficient catalysts |

| C-H Functionalization | Direct modification of the C-H bonds of the scaffold | Atom economy, step efficiency | Improving regioselectivity and scope |

Integration of Computational and Experimental Approaches in Compound Design and Discovery

The synergy between computational modeling and experimental validation is revolutionizing the process of chemical discovery. researchgate.netjddhs.com For derivatives of this compound, this integrated approach is set to accelerate the design and optimization of new compounds for a variety of applications, particularly in drug discovery. jddhs.commit.edu

In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are becoming indispensable tools. nih.govnih.govmdpi.com Molecular docking allows researchers to predict how a designed molecule will bind to a specific biological target, providing insights into the key interactions that determine its activity. researchgate.netnih.gov This enables the rational design of compounds with higher potency and selectivity before they are ever synthesized in the lab, saving significant time and resources. samipubco.com

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.net By analyzing these relationships, researchers can predict the activity of novel, unsynthesized derivatives and prioritize the most promising candidates for synthesis. mdpi.comnih.gov Following computational design, MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing a more realistic picture of its stability and interaction profile. nih.govsamipubco.com

The experimental validation of these computational predictions is a critical part of the workflow. nih.gov High-throughput screening of synthesized compounds allows for the rapid testing of computational hypotheses and provides the essential data needed to refine and improve the predictive models. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing creates a powerful feedback loop that streamlines the discovery pipeline, leading to the more efficient development of novel therapeutic agents and functional materials based on the this compound scaffold. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.